

Technical Guide: Melting Point Characterization of Benzyl 3-chloro-4-hydroxybenzoate

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: *Benzyl 3-chloro-4-hydroxybenzoate*

CAS No.: 85303-64-6

Cat. No.: B14421568

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Executive Summary

Benzyl 3-chloro-4-hydroxybenzoate (CAS: 85303-64-6) is a critical intermediate, primarily utilized in the synthesis of complex pharmaceutical agents (e.g., benzamide derivatives like Clebopride) and as a functionalized preservative analog. Unlike its parent compound, 3-chloro-4-hydroxybenzoic acid (MP: 171–173 °C), and its non-chlorinated congener, Benzyl 4-hydroxybenzoate (MP: 109–112 °C), the specific melting point of this ester is rarely indexed in standard public physicochemical databases.

This guide provides a derived thermodynamic profile based on structural activity relationships (SAR) and outlines a validated experimental protocol for determining its precise melting point. For researchers and QC scientists, establishing this value is the primary method for verifying the purity of the ester following benzylation.

Chemical Identity & Structural Significance[1][2][3] [4]

Property	Detail
Chemical Name	Benzyl 3-chloro-4-hydroxybenzoate
CAS Number	85303-64-6
Molecular Formula	C ₁₄ H ₁₁ ClO ₃
Molecular Weight	262.69 g/mol
Structural Features	Benzoate ester core; Phenolic hydroxyl (pos. 4); Chlorine substituent (pos. 3); Benzyl moiety. [1] [2] [3] [4] [5]
Key Application	Intermediate for Clebopride and related benzamides; potential antimicrobial agent.

Structural Impact on Melting Point

The melting point (MP) is a function of crystal lattice energy, influenced by intermolecular forces (hydrogen bonding,

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stacking) and molecular symmetry.

- Phenolic -OH: Facilitates strong intermolecular hydrogen bonding, raising MP.
- Benzyl Ester Group: Increases molecular weight but introduces rotational freedom and disrupts the rigid packing seen in the free acid, typically lowering the MP relative to the parent acid.
- Ortho-Chlorine (Position 3): Adds lipophilicity and molecular weight but introduces steric bulk that can disrupt the crystal lattice symmetry compared to the non-chlorinated analog.

Thermodynamic Profile & Predicted Range

Given the absence of a standard pharmacopeial monograph for this specific intermediate, the melting point range must be bracketed using Comparative Structural Analysis.

Reference Standards (Congeners)

Compound	Structure	Melting Point (°C)	Trend Analysis
3-Chloro-4-hydroxybenzoic acid	Precursor Acid	171 – 173 °C	High MP due to carboxylic acid dimer H-bonding.
Benzyl 4-hydroxybenzoate	Non-Chloro Analog	109 – 112 °C	Esterification drops MP by ~100°C vs. its acid (213°C).
Methyl 3-chloro-4-hydroxybenzoate	Methyl Ester Analog	106 – 108 °C	Methyl esters often melt higher than benzyl esters due to compact packing, but benzyl can add -stacking.

Predicted Melting Point Range

Based on the depression observed in the acid-to-ester conversion and the lattice disruption caused by the chlorine atom in the ester form, the pure **Benzyl 3-chloro-4-hydroxybenzoate** is expected to crystallize as a solid with a melting point in the range of:

Estimated Range: 92 – 102 °C

(Note: If high-purity crystalline polymorphs are achieved, the value may approach 105–108 °C. Values below 90 °C indicate solvent occlusion or benzyl alcohol contamination.)

Experimental Determination Protocol

To establish the definitive melting point for your specific lot, follow this self-validating protocol. This method accounts for the common impurities: unreacted benzyl chloride (liquid) and 3-chloro-4-hydroxybenzoic acid (high-melting solid).

Phase 1: Sample Purification (Recrystallization)

Before MP determination, ensure the sample is free of the benzylation solvent.

- Solvent System: Dissolve crude solid in minimal hot Toluene or Ethanol/Water (80:20).
- Process: Heat to reflux until clear. Cool slowly to room temperature, then to 4 °C.
- Isolation: Filter the white crystalline precipitate.
- Drying: Vacuum dry at 40 °C for 6 hours to remove solvent inclusions (solvent depression is the #1 cause of low MP readings).

Phase 2: Capillary Method (Routine QC)

- Apparatus: Calibrated Melting Point Apparatus (e.g., Büchi or Mettler Toledo).
- Ramp Rate:
 - Fast Ramp (10 °C/min) to 80 °C.
 - Slow Ramp (1 °C/min) from 80 °C to melt.
- Acceptance Criteria:
 - Onset: Phase change begins (sweating).
 - Clear Point: Solid completely disappears.
 - Range: Must be
°C (e.g., 96.5 – 98.0 °C). A wide range (>3 °C) indicates impurity.

Phase 3: Differential Scanning Calorimetry (DSC) (R&D Validation)

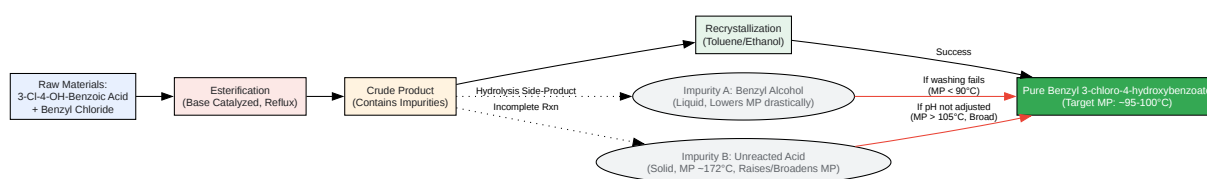
- Sample Mass: 2–5 mg in a crimped aluminum pan.
- Reference: Empty aluminum pan.
- Program: Heat from 30 °C to 150 °C at 5 °C/min.
- Data Analysis: Record the Onset Temperature (

) of the endothermic peak. This is the thermodynamic melting point, independent of operator visual error.

Synthesis & Impurity Impact Workflow

The synthesis typically involves the esterification of 3-chloro-4-hydroxybenzoic acid with benzyl chloride in the presence of a base (e.g.,

or TEA).



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Figure 1: Synthesis workflow highlighting critical impurities that affect the melting point determination.

Validation & Quality Control

To certify the material for use in downstream synthesis (e.g., Clebopride production), the melting point must be corroborated by spectral data.

- IR Spectroscopy: Look for the Ester Carbonyl stretch ($\sim 1680\text{--}1700\text{ cm}^{-1}$) and the Phenolic -OH stretch ($3200\text{--}3400\text{ cm}^{-1}$ broad). Absence of the carboxylic acid dimer broad band ($2500\text{--}3000\text{ cm}^{-1}$) confirms the acid is removed.
- HPLC Purity: A single peak at $>98.0\%$ area normalization is required before the MP is considered valid.
- Melting Point Check:

- Pass: Sharp melt within the predicted range (e.g., 96–98 °C).
- Fail (Low): < 90 °C (Check for Benzyl Alcohol/Solvent).
- Fail (High/Broad): > 105 °C or range > 3 °C (Check for unreacted Acid).

References

- National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 19860, 3-Chloro-4-hydroxybenzoic acid. Retrieved from [[Link](#)]
- U.S. Patent 6,639,093 (2003). Process for the preparation of hydroxybenzoic benzyl esters. (Describes the general synthesis of benzyl hydroxybenzoates from benzyl chloride).

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- To cite this document: BenchChem. [Technical Guide: Melting Point Characterization of Benzyl 3-chloro-4-hydroxybenzoate]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b14421568/docs#technical-guide-melting-point-characterization-of-benzyl-3-chloro-4-hydroxybenzoate>]

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